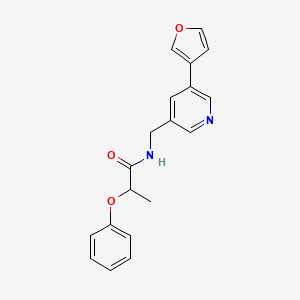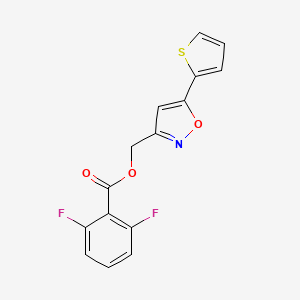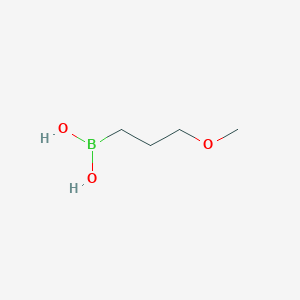![molecular formula C8H16ClNO B2460271 [トランス-4-シクロプロピルピロリジン-3-イル]メタノール塩酸塩 CAS No. 2219376-47-1](/img/structure/B2460271.png)
[トランス-4-シクロプロピルピロリジン-3-イル]メタノール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “trans-4-Cyclopropyl” indicates that a cyclopropyl group (a three-carbon ring) is attached to the 4th carbon of the pyrrolidine ring in a trans configuration. The “methanol” part suggests that a -CH2OH group is attached to the 3rd carbon of the ring. The “hydrochloride” indicates that this compound is a hydrochloride salt, which could enhance its solubility in water .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the cyclopropyl group, and the methanol group. The trans configuration of the cyclopropyl group would mean that it is on the opposite side of the ring from some reference point. The compound’s hydrochloride salt form would likely influence its crystal structure and its interactions with other molecules .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The methanol group (-CH2OH) could be deprotonated to form a good leaving group, allowing for substitution reactions. The compound could also potentially participate in reactions involving the nitrogen in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the polar methanol group could also enhance its solubility in polar solvents .科学的研究の応用
メタノール改質による燃料電池用水素生成
メタノールから化学物質への生体変換
高温型ポリマー電解質膜燃料電池 (PEMFC)
メタノール合成プロセスを組み合わせた革新的なハイブリッドシステム
固体酸化物形燃料電池 (SOFC) をベースとした複合冷暖房システム (CCHP)
今後のトレンドと研究方向
作用機序
将来の方向性
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies could involve testing its efficacy and safety in cell cultures and animal models. If it’s a synthetic intermediate, future work could involve optimizing its synthesis and exploring its utility in the synthesis of other compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylamine", "Acrolein", "Sodium borohydride", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with acrolein in the presence of sodium borohydride to form trans-4-cyclopropylpyrrolidine-3-methanol.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The hydrochloride salt is then isolated and purified to obtain the final product, [trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride." ] } | |
CAS番号 |
2219376-47-1 |
分子式 |
C8H16ClNO |
分子量 |
177.67 g/mol |
IUPAC名 |
[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-7-3-9-4-8(7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8-;/m0./s1 |
InChIキー |
TZCRASYQYKQYGA-WSZWBAFRSA-N |
異性体SMILES |
C1CC1[C@@H]2CNC[C@H]2CO.Cl |
SMILES |
C1CC1C2CNCC2CO.Cl |
正規SMILES |
C1CC1C2CNCC2CO.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2460188.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2460192.png)
![Methyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B2460194.png)
![1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride](/img/structure/B2460196.png)

![N-(2-(1,3-dioxoisoindolin-2-yl)phenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2460198.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide](/img/structure/B2460199.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(3-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2460202.png)
![Ethyl 6-bromo-2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2460204.png)
![1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460206.png)
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2460207.png)
![Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride](/img/structure/B2460210.png)

